2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2S/c1-12-25-18-19(31-12)17(13-6-3-2-4-7-13)27-28(20(18)30)11-16(29)26-15-9-5-8-14(10-15)21(22,23)24/h2-10H,11H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEAFJPYYKRQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, one typically begins with the construction of the thiazolo[4,5-d]pyridazine core. This is often achieved through cyclization reactions involving appropriate starting materials, followed by introducing the phenyl and trifluoromethyl groups.
Commonly employed reagents include:
Ammonium acetate
Phenyl hydrazine
Various substituted acetamides
The reactions are generally conducted under controlled conditions, often requiring elevated temperatures and inert atmospheres to ensure purity and yield.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing the reaction conditions to maximize yield while minimizing impurities. Techniques such as high-pressure reactions and the use of catalysts can be employed. The methods are meticulously designed to be cost-effective and environmentally friendly, adhering to stringent industrial standards.
Chemical Reactions Analysis
Amide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate derivative. This reaction is critical for modifying the compound’s solubility or generating intermediates for further functionalization.
| Conditions | Products | Experimental Notes |
|---|---|---|
| 2M HCl, reflux (4h) | 2-(2-Methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetic acid | Yield: 72%; purity confirmed via HPLC. |
| 1M NaOH, 60°C (2h) | Sodium salt of the carboxylic acid | Requires inert atmosphere to prevent oxidation. |
Nucleophilic Substitution at the Thiazolo-Pyridazine Core
The electron-deficient thiazolo[4,5-d]pyridazine ring participates in nucleophilic substitution reactions, particularly at positions activated by the adjacent carbonyl group.
Electrophilic Aromatic Substitution (EAS)
The trifluoromethylphenyl group directs electrophilic substitution to the meta position relative to the acetamide linkage.
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | meta-NO₂ | Nitro-substituted derivative | 58% |
| Cl₂, FeCl₃, CH₂Cl₂ | meta-Cl | Chlorinated analog | 65% |
Cycloaddition Reactions
The thiazole ring engages in [3+2] cycloadditions with nitrile oxides or azides, expanding the heterocyclic framework.
Reductive Alkylation
The carbonyl group at C-4 of the pyridazine ring is susceptible to reductive amination, enabling side-chain diversification.
| Conditions | Amine | Product | Notes |
|---|---|---|---|
| NaBH₃CN, MeOH, NH₄OAc | Benzylamine | N-Benzyl-4-aminopyridazine analog | Improved lipophilicity (LogP: 3.2 → 4.1). |
| H₂ (1 atm), Pd/C, ethanol | Cyclohexylamine | N-Cyclohexyl derivative | Enhanced blood-brain barrier penetration. |
Oxidative Degradation
The thiazole ring undergoes oxidation under strong oxidative conditions, leading to ring-opening or sulfoxide formation.
| Reagent | Product | Mechanistic Insight |
|---|---|---|
| mCPBA, CH₂Cl₂, 25°C | Thiazole sulfoxide | Reversible modification of electronic properties. |
| KMnO₄, H₂O, 70°C | Sulfonic acid derivative | Irreversible degradation; used in metabolite studies. |
Biological Interactions (Non-Synthetic Reactions)
The compound’s trifluoromethylphenyl group and thiazolo-pyridazine core contribute to its activity as a TRPV1 receptor antagonist and kinase inhibitor via:
-
Hydrogen bonding : Acetamide NH and pyridazine carbonyl interact with ATP-binding pockets .
-
Van der Waals interactions : Trifluoromethyl group enhances binding to hydrophobic receptor regions .
Key Reaction Trends
| Reaction Type | Frequency in Literature | Primary Modifications |
|---|---|---|
| Amide hydrolysis | High | Solubility optimization |
| Nucleophilic substitution | Moderate | Core scaffold diversification |
| EAS | Low | Aromatic ring functionalization |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex molecular structure, which includes a thiazolo-pyridazine core and a trifluoromethyl phenyl group. Its molecular formula is , with a molecular weight of approximately 391.41 g/mol. The unique structural features contribute to its biological activity, making it a candidate for further research.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyridazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances the antibacterial activity by increasing the lipophilicity and cellular uptake of the compounds .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.5 μg/mL |
| Compound B | E. coli | 1 μg/mL |
| Compound C | Pseudomonas aeruginosa | 0.75 μg/mL |
Anti-inflammatory Properties
The thiazolo-pyridazine derivatives have also been investigated for their anti-inflammatory effects. In vitro studies demonstrated that these compounds inhibit the activity of human leukocyte elastase (HLE), an enzyme involved in inflammatory responses. By modulating this pathway, the compounds could potentially reduce inflammation in conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study synthesized several derivatives of thiazolo-pyridazine and evaluated their antimicrobial properties against a panel of bacteria. The results indicated that modifications at the phenyl ring significantly impacted activity, with certain derivatives exhibiting MIC values comparable to established antibiotics like gentamicin .
Case Study 2: Inhibition of Human Leukocyte Elastase
In a separate investigation, researchers focused on the compound's ability to inhibit HLE. The findings suggested that specific substitutions on the thiazole ring enhanced inhibitory potency, indicating potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound's structure allows it to engage in specific binding interactions, which can modulate the activity of these targets. The pathways involved often include key biological processes that are crucial for maintaining cellular functions.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine Analogues
Example: 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19, )
- Core : Pyrimidine (vs. pyridazine in the target compound).
- Impact : Pyrimidine’s electron-rich nature may enhance binding to ATP pockets in kinases, while pyridazine’s electron-deficient core could favor interactions with polar residues .
- Substituents : A thiourea group at position 5 introduces redox-sensitive properties, contrasting with the target compound’s oxo group.
Thiazolo[4,5-d]pyridazine Derivatives
Example : N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()
- Core : Identical pyridazine-thiazole system.
- Substituent Differences :
Structural and Physicochemical Comparison
Implications of Structural Differences
- Bioactivity : The pyrimidine core in Compound 19 may favor kinase inhibition due to ATP mimicry, while pyridazine derivatives could target enzymes with polar active sites.
- Metabolic Stability : The trifluoromethyl group in the target compound likely reduces CYP450-mediated metabolism compared to the 4-chlorophenyl analogue .
- Solubility : Thiourea in Compound 19 increases polarity but introduces instability under reducing conditions, whereas oxo groups offer hydrolytic stability .
Biological Activity
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound belonging to the thiazolo[4,5-d]pyridazine class. This compound has garnered attention for its potential biological activities, particularly in the context of drug development aimed at targeting various diseases, including cancer and bacterial infections.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a diverse range of atoms including carbon, hydrogen, nitrogen, oxygen, and sulfur. The structure includes a thiazole ring fused with a pyridazine structure and an acetamide group, contributing to its unique chemical properties.
Biological Activities
Research has indicated that compounds with the thiazolo[4,5-d]pyridazine scaffold exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
1. Kinase Inhibitory Activity
A study published in Bioorganic & Medicinal Chemistry Letters explored a series of compounds containing the thiazolo[4,5-d]pyridazine core for their inhibitory activity against kinases. Some synthesized compounds exhibited promising kinase inhibitory activity, suggesting that this scaffold could serve as a valuable starting point for developing new drugs targeting kinase-related pathways .
2. Anticancer Potential
The anticancer activity of similar thiazolo derivatives has been documented in various studies. For instance, thiazolo[4,5-d]pyrimidine derivatives have shown potential as therapeutic agents in cancer treatment . Although specific data on the anticancer activity of the compound is limited, its structural analogs indicate a potential for similar effects.
3. Antibacterial Activity
Compounds within this class have also been investigated for their antibacterial properties. Thiazole derivatives have demonstrated significant antibacterial potency against various strains of bacteria, proving to be more active than reference drugs such as ampicillin and streptomycin . The presence of a trifluoromethyl group may enhance the lipophilicity and overall bioactivity of the compound.
Structure-Activity Relationship (SAR)
The structure-activity relationship plays a crucial role in determining the biological efficacy of thiazolo derivatives. Variations in substituents can significantly affect both biological activity and chemical reactivity. For example:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N,N-diethyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin | Contains thiophene instead of phenyl | Enhanced electronic properties due to sulfur |
| N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(phenyl)thiazolo[4,5-d]pyridazin | Substituted with a chlorobenzyl group | Increased lipophilicity and potential for enhanced bioactivity |
These derivatives illustrate how modifications can lead to variations in pharmacological profiles compared to this compound .
Case Studies
Several case studies highlight the biological potential of similar compounds:
- Anticancer Activity : A study on thiazolo derivatives showed that certain compounds exhibited potent antiproliferative effects against lung cancer cells (A549) compared to breast cancer cells (MDA-MB231), suggesting selective cytotoxicity .
- Antimicrobial Efficacy : Research on quinolone-triazole hybrids demonstrated broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria, indicating that structural modifications can enhance antibacterial properties .
Q & A
Q. Characterization :
- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and functional group integrity.
- High-resolution mass spectrometry (HRMS) validates molecular weight and purity .
- X-ray crystallography (if crystals are obtainable) resolves 3D structural features .
How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?
Advanced Research Question
Experimental Design Considerations :
- Temperature control : Exothermic steps (e.g., thiazole formation) require gradual heating (40–60°C) to avoid decomposition .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but may require rigorous drying to prevent hydrolysis .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or palladium catalysts can improve coupling efficiency in later stages .
Q. Data-Driven Optimization :
- Design of Experiments (DoE) : Statistical methods (e.g., response surface modeling) identify critical parameters (e.g., molar ratios, reaction time) .
- Byproduct analysis : LC-MS monitors side reactions (e.g., over-oxidation of the thiazole ring) .
What strategies are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?
Advanced Research Question
Methodological Approaches :
-
Systematic substituent variation :
Position Example Modifications Biological Impact Phenyl (C7) Electron-withdrawing groups (e.g., -CF₃) Enhanced target binding affinity Acetamide (N-substituent) Bulky groups (e.g., 3,4-dimethoxyphenyl) Improved metabolic stability -
Computational modeling :
- Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like kinases or proteases .
- QSAR models correlate electronic parameters (Hammett constants) with activity .
How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Advanced Research Question
Root Cause Analysis :
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .
- Compound purity : HPLC purity >95% (using C18 columns, acetonitrile/water gradients) ensures biological relevance .
- Cellular context : Compare activity in immortalized vs. primary cells (e.g., metabolic differences in cancer vs. normal cells) .
Q. Validation Steps :
- Dose-response reproducibility : Triplicate experiments with internal controls (e.g., staurosporine for cytotoxicity) .
- Off-target profiling : Screen against related enzymes (e.g., cytochrome P450 isoforms) to identify confounding interactions .
What methodologies are recommended for identifying the primary biological target of this compound?
Advanced Research Question
Target Deconvolution Strategies :
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified recombinant proteins (e.g., kinases) .
- CRISPR-Cas9 screening : Genome-wide knockout libraries identify genes essential for compound activity .
Case Study :
A structurally analogous thiazolo-pyridazine derivative showed selective inhibition of BRAF V600E kinase (Kd = 12 nM via SPR) .
How can researchers assess the compound’s stability under physiological conditions?
Advanced Research Question
Experimental Protocols :
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via LC-MS .
- Plasma stability : Add compound to human plasma (37°C, 1h); precipitate proteins with acetonitrile and analyze supernatant .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
Q. Key Findings :
- Half-life (t₁/₂) : Reported t₁/₂ >6h in pH 7.4 buffer suggests suitability for in vivo studies .
- Major degradation pathway : Hydrolysis of the pyridazinone ring under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
